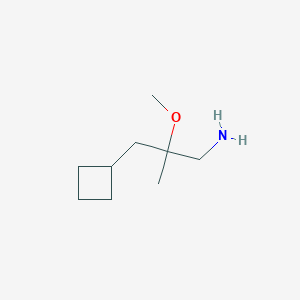
2-(Cyclobutylmethyl)-2-methoxypropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclobutylmethyl)-2-methoxypropan-1-amine is an organic compound characterized by a cyclobutylmethyl group attached to a methoxypropan-1-amine structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclobutylmethyl)-2-methoxypropan-1-amine typically involves the following steps:
Formation of Cyclobutylmethyl Halide: Cyclobutylmethanol is converted to cyclobutylmethyl halide using a halogenating agent such as thionyl chloride or phosphorus tribromide.
Alkylation Reaction: The cyclobutylmethyl halide is then reacted with 2-methoxypropan-1-amine in the presence of a base like sodium hydride or potassium carbonate to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale alkylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under basic conditions.
Major Products:
Oxidation: Formation of cyclobutylmethyl ketone or aldehyde.
Reduction: Formation of cyclobutylmethyl alcohol or amine.
Substitution: Formation of substituted cyclobutylmethyl derivatives.
科学的研究の応用
2-(Cyclobutylmethyl)-2-methoxypropan-1-amine has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Cyclobutylmethyl)-2-methoxypropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
- 2-(Cyclobutylmethyl)-2-methoxyethan-1-amine
- 2-(Cyclobutylmethyl)-2-methoxybutan-1-amine
- 2-(Cyclopropylmethyl)-2-methoxypropan-1-amine
Comparison: 2-(Cyclobutylmethyl)-2-methoxypropan-1-amine is unique due to its specific cyclobutylmethyl group, which imparts distinct chemical and physical properties compared to similar compounds. The presence of the cyclobutyl ring can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C9H19NO |
|---|---|
分子量 |
157.25 g/mol |
IUPAC名 |
3-cyclobutyl-2-methoxy-2-methylpropan-1-amine |
InChI |
InChI=1S/C9H19NO/c1-9(7-10,11-2)6-8-4-3-5-8/h8H,3-7,10H2,1-2H3 |
InChIキー |
YPAGWUJATQVYAX-UHFFFAOYSA-N |
正規SMILES |
CC(CC1CCC1)(CN)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Methylpentan-3-yl)amino]propane-1,3-diol](/img/structure/B13313483.png)

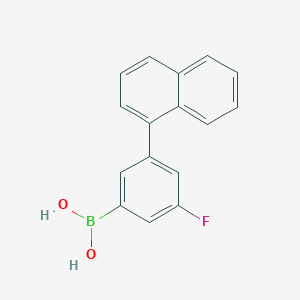

![2-{2-[(2-Methylpropyl)amino]ethoxy}ethan-1-ol](/img/structure/B13313501.png)
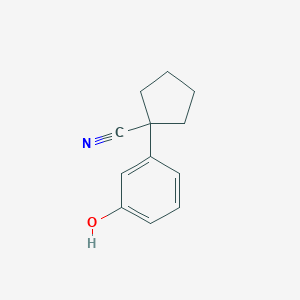
![tert-Butyl N-[2-(4-formylbenzenesulfonyl)ethyl]carbamate](/img/structure/B13313515.png)
![5-Bromo-3,6-diethylimidazo[2,1-b][1,3]thiazole](/img/structure/B13313523.png)
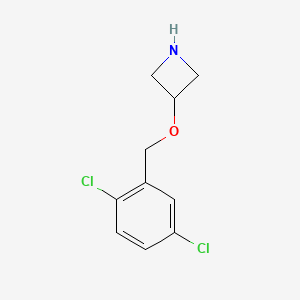
![2-{[(3-Methylphenyl)methyl]amino}butan-1-ol](/img/structure/B13313535.png)

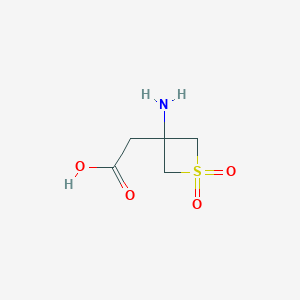
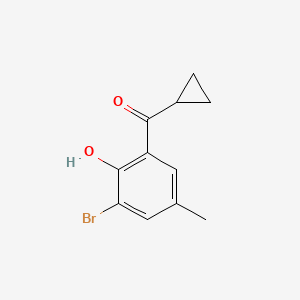
![2-[(1-Phenylpropyl)amino]acetamide](/img/structure/B13313557.png)
